6-((2-Ethoxyphenoxy)methyl)morpholin-3-one
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Overview
Description
Preparation Methods
The synthesis of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one involves several steps. One common method includes the reaction of 2-ethoxyphenol with epichlorohydrin to form 2-ethoxyphenoxypropanol. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions typically involve the use of a base such as sodium hydroxide and are carried out under reflux conditions to ensure complete reaction .
Chemical Reactions Analysis
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the field of neuropharmacology.
Mechanism of Action
The mechanism of action of 6-((2-Ethoxyphenoxy)methyl)morpholin-3-one involves its interaction with specific molecular targets. It is known to inhibit selective norepinephrine reuptake, which can affect neurotransmitter levels in the brain . This action is mediated through its binding to norepinephrine transporters, thereby blocking the reuptake process and increasing the concentration of norepinephrine in the synaptic cleft .
Comparison with Similar Compounds
6-((2-Ethoxyphenoxy)methyl)morpholin-3-one can be compared to other morpholine derivatives such as:
- 6-((2-Methoxyphenoxy)methyl)morpholin-3-one
- 6-((2-Propoxyphenoxy)methyl)morpholin-3-one
These compounds share similar structural features but differ in their substituents on the phenoxy group. The unique ethoxy group in this compound imparts distinct chemical and biological properties, making it a valuable compound for specific research applications .
Properties
IUPAC Name |
6-[(2-ethoxyphenoxy)methyl]morpholin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-2-16-11-5-3-4-6-12(11)18-8-10-7-14-13(15)9-17-10/h3-6,10H,2,7-9H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGTEZJMITYRS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC2CNC(=O)CO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738147 |
Source
|
Record name | 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56305-61-4 |
Source
|
Record name | 6-[(2-Ethoxyphenoxy)methyl]morpholin-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30738147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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